Cas no 1694290-39-5 (2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one)

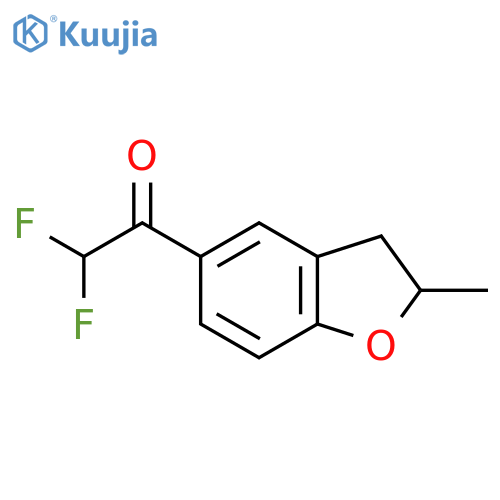

1694290-39-5 structure

商品名:2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

- EN300-1932389

- 1694290-39-5

-

- インチ: 1S/C11H10F2O2/c1-6-4-8-5-7(10(14)11(12)13)2-3-9(8)15-6/h2-3,5-6,11H,4H2,1H3

- InChIKey: LCVLAJIJIZYFGM-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC2=C(C=1)CC(C)O2)=O)F

計算された属性

- せいみつぶんしりょう: 212.06488588g/mol

- どういたいしつりょう: 212.06488588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932389-5.0g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 5g |

$2732.0 | 2023-06-04 | ||

| Enamine | EN300-1932389-0.05g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1932389-0.25g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1932389-2.5g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1932389-10.0g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 10g |

$4052.0 | 2023-06-04 | ||

| Enamine | EN300-1932389-0.1g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1932389-1.0g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 1g |

$943.0 | 2023-06-04 | ||

| Enamine | EN300-1932389-5g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1932389-0.5g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1932389-1g |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

1694290-39-5 | 1g |

$842.0 | 2023-09-17 |

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

1694290-39-5 (2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量